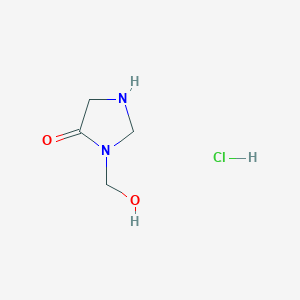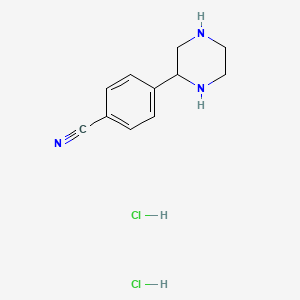
2-(4-Cyanophenyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanophenyl)piperazine dihydrochloride (2CPP-DHC) is a synthetic compound that has been used in scientific research for a variety of applications. It was first synthesized in the early 1990s and has since become a valuable tool for the study of molecular structure, biochemical and physiological mechanisms, and drug development. 2CPP-DHC has been used in a variety of research fields, including neuroscience, pharmacology, and biochemistry.
科学的研究の応用
2-(4-Cyanophenyl)piperazine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. It has also been used in the study of neurotransmission and the pharmacology of drugs. In addition, it has been used in the study of cell signaling pathways and the development of drug delivery systems.
作用機序
The mechanism of action of 2-(4-Cyanophenyl)piperazine dihydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and behavior. It is also believed to act as an antagonist of the dopamine receptor D2, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
2-(4-Cyanophenyl)piperazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-(4-Cyanophenyl)piperazine dihydrochloride has several advantages for laboratory experiments. It is easy to synthesize, relatively stable, and has a low cost. In addition, it can be used in a variety of research applications, including the study of molecular structure, biochemical and physiological mechanisms, and drug development. However, it is important to note that 2-(4-Cyanophenyl)piperazine dihydrochloride has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
The potential future directions for 2-(4-Cyanophenyl)piperazine dihydrochloride are numerous. It could be used to further investigate the mechanism of action of various drugs and to develop new drug delivery systems. It could also be used to study the biochemical and physiological effects of various compounds, as well as to investigate the role of various neurotransmitters in the regulation of mood, cognition, and behavior. Additionally, it could be used to study the effects of various environmental toxins on the body, as well as to investigate the role of various enzymes in the regulation of various biological processes.
合成法
2-(4-Cyanophenyl)piperazine dihydrochloride is synthesized via a two-step process. The first step involves the reaction of 4-cyanophenylpiperazine with hydrochloric acid to form the intermediate product 4-cyanophenylpiperazine hydrochloride. The second step involves the reaction of this intermediate product with a base, such as sodium hydroxide, to form 2-(4-Cyanophenyl)piperazine dihydrochloride. This two-step process is simple and efficient, making it an ideal method for synthesizing 2-(4-Cyanophenyl)piperazine dihydrochloride in the laboratory.
特性
IUPAC Name |
4-piperazin-2-ylbenzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;;/h1-4,11,13-14H,5-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPZRVCCPPAJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655081 |
Source


|
| Record name | 4-(Piperazin-2-yl)benzonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)piperazine dihydrochloride | |
CAS RN |
65709-35-5 |
Source


|
| Record name | 4-(Piperazin-2-yl)benzonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

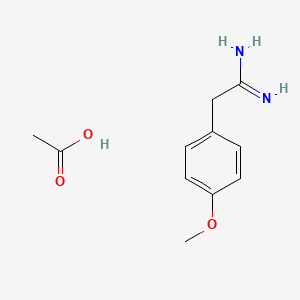

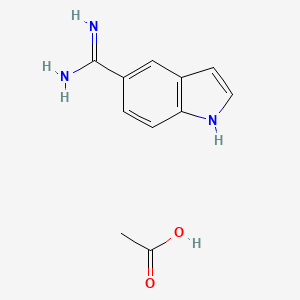
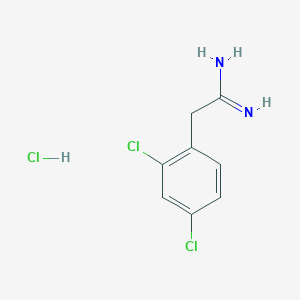
![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)
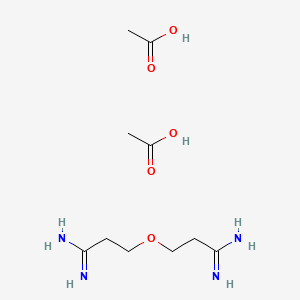

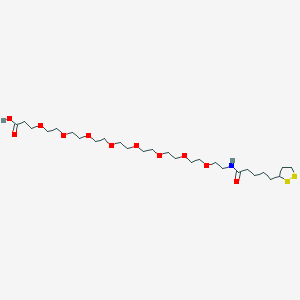
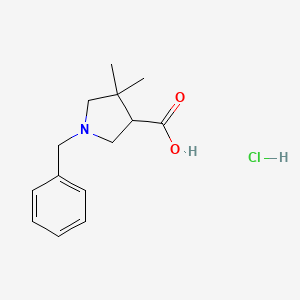

![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)

